molecular formula C7H3Cl2F3 B1447440 2,6-Dichloro-3-fluorobenzodifluoride CAS No. 1806329-32-7

2,6-Dichloro-3-fluorobenzodifluoride

Cat. No.: B1447440
CAS No.: 1806329-32-7
M. Wt: 215 g/mol
InChI Key: XHJQZFXYEIIALJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorobenzodifluoride is an organic compound with the molecular formula C7H3Cl2F3. It is a derivative of benzene, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-3-fluorobenzodifluoride typically involves the chlorination and fluorination of benzene derivatives. One common method starts with 2,6-dichloro-3-fluoroacetophenone as the starting material. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The overall yield of the industrial process can reach up to 77% .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzodifluoride finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzodifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the activation of the aromatic ring and the subsequent substitution of chlorine or fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-fluoroacetophenone
  • 2,6-Dichloro-3-fluorobenzonitrile
  • 2,6-Dichloro-3-fluorophenol

Uniqueness

2,6-Dichloro-3-fluorobenzodifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJQZFXYEIIALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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